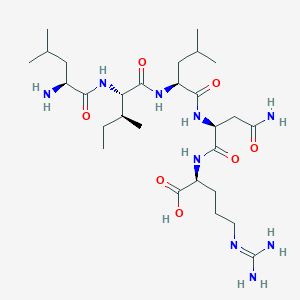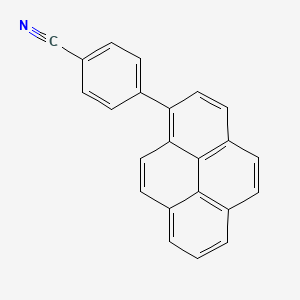![molecular formula C21H24N6 B14241911 2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile CAS No. 356775-52-5](/img/structure/B14241911.png)
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile is a complex organic compound known for its unique structure and properties. This compound features a benzene ring substituted at the 2, 4, and 6 positions with 2-(dimethylamino)ethenyl groups, and at the 1, 3, and 5 positions with tricarbonitrile groups. Its intricate structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile typically involves multi-step organic reactionsThe tricarbonitrile groups are then added using cyanation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tricarbonitrile groups to amines or other functional groups.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino and tricarbonitrile groups can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Known for its antitumor activity.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Used as a pharmaceutical intermediate.
1,3,5-Tris(trifluoromethyl)benzene: Known for its unique structural properties.
Uniqueness
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile stands out due to its combination of dimethylamino and tricarbonitrile groups, which provide a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
356775-52-5 |
|---|---|
Fórmula molecular |
C21H24N6 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
2,4,6-tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C21H24N6/c1-25(2)10-7-16-19(13-22)17(8-11-26(3)4)21(15-24)18(20(16)14-23)9-12-27(5)6/h7-12H,1-6H3 |
Clave InChI |
JRVXSAPLAQHUCI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC1=C(C(=C(C(=C1C#N)C=CN(C)C)C#N)C=CN(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)

![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)

![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)

![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)




